molecular formula C7H15N B13696039 1,3,3-Trimethylpyrrolidine

1,3,3-Trimethylpyrrolidine

Cat. No.: B13696039
M. Wt: 113.20 g/mol
InChI Key: WACYTCDCBQXUAW-UHFFFAOYSA-N
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Description

1,3,3-Trimethylpyrrolidine is an organic compound with the molecular formula C7H15N. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound is characterized by the presence of three methyl groups attached to the pyrrolidine ring, making it a highly substituted pyrrolidine derivative. It is a colorless liquid that is miscible with water and most organic solvents .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3,3-Trimethylpyrrolidine can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 1,3-dichloropropane with ammonia in the presence of a base can yield this compound. Another method involves the reduction of 1,3,3-trimethylpyrrolinium salts using suitable reducing agents .

Industrial Production Methods: Industrial production of this compound typically involves the catalytic hydrogenation of pyrrolidine derivatives. The process is carried out under high pressure and temperature in the presence of a metal catalyst such as palladium or nickel. This method ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1,3,3-Trimethylpyrrolidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products:

Scientific Research Applications

1,3,3-Trimethylpyrrolidine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3,3-trimethylpyrrolidine involves its interaction with specific molecular targets. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The presence of the nitrogen atom allows it to participate in hydrogen bonding and other interactions, influencing biological pathways and processes .

Comparison with Similar Compounds

Uniqueness: 1,3,3-Trimethylpyrrolidine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its high degree of substitution makes it more sterically hindered compared to simpler pyrrolidine derivatives, affecting its reactivity and interactions with other molecules .

Properties

Molecular Formula

C7H15N

Molecular Weight

113.20 g/mol

IUPAC Name

1,3,3-trimethylpyrrolidine

InChI

InChI=1S/C7H15N/c1-7(2)4-5-8(3)6-7/h4-6H2,1-3H3

InChI Key

WACYTCDCBQXUAW-UHFFFAOYSA-N

Canonical SMILES

CC1(CCN(C1)C)C

Origin of Product

United States

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